Names and Identifiers
-
- GLYCODEOXYCHOLIC ACID
- GLYCODESOXYCHOLIC ACID
- DEOXYGLYCOCHOLIC ACID
- 3ALPHA,12ALPHA-DIHYDROXY-5BETA-CHOLAN-24-OIC ACID N-[CARBOXYMETHYL]AMIDE
- 5BETA-CHOLAN-24-OIC ACID N-[CARBOXYMETHYL]AMIDE-3ALPHA,12ALPHA-DIOL
- 5BETA-CHOLANIC ACID-3ALPHA,12ALPHA-DIOL-24-N-(CARBOXYETHYL)-AMIDE
- 5-BETA-CHOLANIC ACID-3-ALPHA, 12-ALPHA-DIOL N-(CARBOXYMETHYL)-AMIDE
- N-[3ALPHA,12ALPHA-DIHYDROXY-24-OXOCHOLAN-24-YL]GLYCINE
- Glycodeoxycholic acid monohydrate (GDCA)
- Glycine, N-[(3a,5b,12a)-3,12-dihydroxy-24-oxocholan-24-yl]-
- Glycodeoxycholic acid monohydrate
- CID 131632353
- deoxycholylglycine
- glycodeoxy-5-beta-cholan-24-oicaci
- glykodesoxycholsaeure
- n-((3-alpha,5-beta,12-alpha)-3,12-dihydroxy-24-oxocholan-24-yl)-glycine
- n-(3-alpha,12-alpha-dihydroxy-5-beta-cholan-24-yl)-glycin
- 3α,12α-Dihydroxy-5β-cholanoic acid N-(carboxymethyl)amide
- N-(3α,12α-Dihydroxy-24-oxocholan-24-yl)glycine
- 2-[4-[(3R,5R,10R,12S,13R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentylamino]acetic acid
- 3alpha,12alpha-Dihydroxy-5beta-cholan-24-oylglycine
- 2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid
- 3.ALPHA.,12.ALPHA.-DIHYDROXY-5.BETA.-CHOLANIC ACID-24-GLYCINE
- Glycodeoxycholate (Sodium)
- N-(3alpha,12alpha-dihydroxy-5beta-cholan-24-oyl)-glycine
- CHEMBL258605
- bmse000644
- 16409-34-0
- GTPL4714
- GLYCINE, N-((3.ALPHA.,5.BETA.,12.ALPHA.)-3,12-DIHYDROXY-24-OXOCHOLAN-24-YL)-
- 5.beta.-Cholan-24-amide, N-(carboxymethyl)-3.alpha.,12.alpha.-dihydroxy-
- CS-0093438
- 5-beta-Cholan-24-oic acid, glycodeoxy-
- Glycodeoxycholate
- AKOS025290392
- Glycyldeoxycholic acid
- GLYCODEOXYCHOLIC_ACID
- BDBM50375587
- Deoxycholic acid glycine conjugate
- UNII-DS124M0828
- Glycine, N-[(3.alpha.,5.beta.,12.alpha.)-3,12-dihydroxy-24-oxocholan-24-yl]-
- Q5572601
- Glykodesoxycholsaeure [German]
- 2-[(4R)-4-[(1S,2S,5R,7R,10R,11S,14R,15R,16S)-5,16-dihydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-14-yl]pentanamido]acetic acid
- Glykodesoxycholsaure
- Glycine, N-((3alpha,5beta,12alpha)-3,12-dihydroxy-24-oxocholan-24-yl)-
- NS00015129
- SCHEMBL24841
- Spectrum5_002013
- F20550
- BRD-K68144790-001-01-2
- LMST05030006
- DS124M0828
- Sodium glycyldeoxycholate
- GDCA
- Cholane, glycine deriv.
- 360-65-6
- GLYCINE, N-(3-alpha,12-alpha-DIHYDROXY-5-beta-CHOLAN-24-YL)-
- C05464
- N-(3alpha,12alpha-dihydroxy-5beta-cholan-24-oyl)glycine
- Glycine, N-(3.alpha.,12.alpha.-dihydroxy-5.beta.-cholan-24-oyl)-
- G-5420
- CHEBI:27471
- HY-125731
- glycodeoxycholic acid sodium salt
- Glycodeoxycholicacid
- 3ALPHA,12ALPHA-DIHYDROXY-5BETA-CHOLANIC ACID-24-GLYCINE
- glyco-deoxycholic acid
- Deoxycholic acid glycine conjugic acid
- 3a,12a-Dihydroxy-5b-cholan-24-oylglycine
- N-[(3alpha,5beta,12alpha)-3,12-dihydroxy-24-oxocholan-24-yl]glycine
- Glycine, N-(3alpha,12alpha-dihydroxy-5beta-cholan-24-oyl)-
- Deoxycholate, Glycine
- STL565143
- N-((3-alpha,5-beta,12-alpha)-3,12-Dihydroxy-24-oxocholan-24-yl)-glycine (9CI)
- 5beta-Cholan-24-amide, N-(carboxymethyl)-3alpha,12alpha-dihydroxy-
- Acid, Glycodeoxycholic
- 2-(((4R)-4-((3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta(a)phenanthren-17-yl)pentanoyl)amino)acetic acid
- 2-((4R)-4-((1S,2S,5R,7R,10R,11S,14R,15R,16S)-5,16-dihydroxy-2,15-dimethyltetracyclo(8.7.0.0^(2,7).0^(11,15))heptadecan-14-yl)pentanamido)acetic acid
-
- MDL: MFCD00067133
- Inchi: 1S/C26H43NO5/c1-15(4-9-23(30)27-14-24(31)32)19-7-8-20-18-6-5-16-12-17(28)10-11-25(16,2)21(18)13-22(29)26(19,20)3/h15-22,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16-,17-,18+,19-,20+,21+,22+,25+,26-/m1/s1
- InChI Key: WVULKSPCQVQLCU-BUXLTGKBSA-N
- SMILES: O[C@H]1C[C@@H]2[C@@]3(C)CC[C@H](C[C@H]3CC[C@H]2[C@@H]2CC[C@H]([C@H](C)CCC(NCC(=O)O)=O)[C@]21C)O
Computed Properties
-
- Exact Mass: 467.32500
- Monoisotopic Mass: 449.31412347g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 32
- Rotatable Bond Count: 6
- Complexity: 727
-
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 10
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 107
- XLogP3: 4.3
Experimental Properties
-
- Color/Form: Powder
- Density: 1.162±0.06 g/cm3(Predicted)
- Melting Point: 184 °C
- Boiling Point: 655.6°C at 760 mmHg
- Solubility: Acetonitrile (Slightly), Ethanol (Slightly), Methanol (Slightly)
-
- PSA: 116.09000
- LogP: 3.92070
- Solubility: Not available
- pka: pKa 3.87±0.06(H2O,t = 25.0±0.1,I=0.00) (Uncertain)



